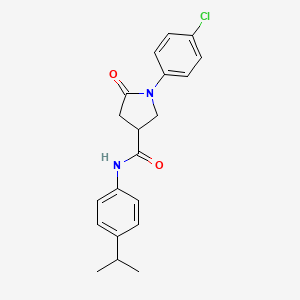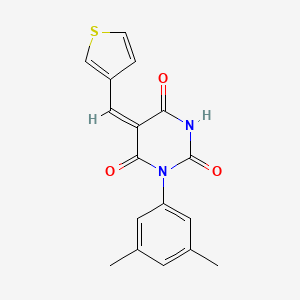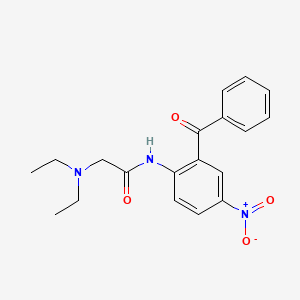
1-ethoxy-4-(2-phenoxyethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives and analogs related to 1-ethoxy-4-(2-phenoxyethoxy)benzene involves multiple steps, including reactions that introduce specific functional groups or structural motifs to achieve the desired compound. For example, the low-temperature singlet oxygenation of ethoxy-substituted diisopropylethylenes bearing aromatic groups has been reported to afford corresponding dioxetanes, which upon treatment can emit light, indicating complex synthetic routes that can be tailored for specific outcomes (Matsumoto et al., 1999).
Molecular Structure Analysis
The detailed molecular structure of compounds related to this compound, such as 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene, has been characterized by X-ray diffraction. These studies reveal how substituents and functional groups influence the overall molecular conformation and how intermolecular interactions, such as hydrogen bonding, contribute to the stabilization of the crystal structure (Sun et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can lead to various products depending on the reaction conditions and the presence of specific functional groups. For instance, the presence of electron-withdrawing or electron-donating substituents on the benzene ring can significantly affect the compound's reactivity and the nature of the products formed (Nakamura et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are influenced by the molecular structure and the nature of the substituents. For example, the introduction of bulky groups or extended conjugation can affect the compound's phase behavior, such as its liquid crystalline properties (Norbert et al., 1997).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are also critical aspects. Studies on related compounds have shown how the presence of specific functional groups, like ether or ester groups, can influence these properties, affecting the compound's behavior in chemical reactions (Chauhan & Doshi, 2012).
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It can be hypothesized that it undergoes electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is likely that it may influence pathways involving aromatic compounds .
Result of Action
Given its potential interaction with proteins or enzymes that have affinity for aromatic compounds, it may influence cellular processes that involve these proteins or enzymes .
Safety and Hazards
Direcciones Futuras
The future directions for benzene derivatives could involve further exploration of their synthesis methods, chemical reactions, and applications. For example, there could be research into new reactions at the benzylic position , or new applications in fields such as health and laboratory synthesis .
Propiedades
IUPAC Name |
1-ethoxy-4-(2-phenoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-17-15-8-10-16(11-9-15)19-13-12-18-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFAWRBZAZVUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)

![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)

![2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)

![methyl 4-[3-(2,5-difluorobenzoyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4900698.png)
![[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4900699.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4900703.png)
![1-{7-[2-(benzyloxy)-5-bromophenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4900718.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4900725.png)
